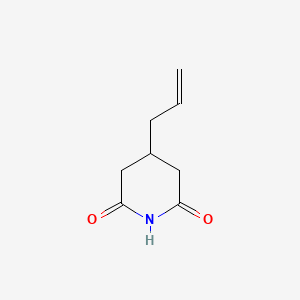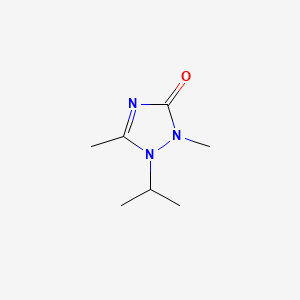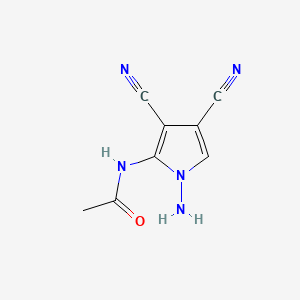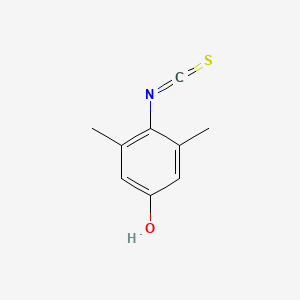![molecular formula C19H24N2O2 B587247 4-[2-(3,4-二氢-6,7-二甲氧基-2(1H)-异喹啉基)乙基]苯胺-d4 CAS No. 1794883-59-2](/img/structure/B587247.png)
4-[2-(3,4-二氢-6,7-二甲氧基-2(1H)-异喹啉基)乙基]苯胺-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4” is a chemical compound with the molecular formula C19H24N2O2 . It has an average mass of 312.406 Da and a mono-isotopic mass of 312.183777 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the removal of the N-sulfinyl auxiliary led to an amine, which upon treatment with n-BuLi cyclized easily into an isoquinolone .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.41 . It’s a solid at room temperature and should be stored in a refrigerator .科学研究应用
Pharmacology: Antagonists of Muscarinic Receptors
This compound has been studied for its potential as a highly selective antagonist of muscarinic M4 receptors . These receptors are involved in various neurological functions and disorders. By acting as an antagonist, the compound could help modulate neurotransmitter release and offer therapeutic benefits for conditions like Parkinson’s disease.
Organic Chemistry: Heterocyclization Reactions
In organic synthesis, this compound is utilized in heterocyclization reactions to form 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino-[2,3-a]isoquinolines . These reactions are significant for creating complex molecular structures that can serve as key intermediates in the synthesis of various organic compounds.
Medicinal Chemistry: Synthesis of Elacridar
Elacridar is an important chemical used to inhibit P-glycoprotein and breast cancer resistance protein, which are associated with multidrug resistance in cancer therapy. The compound serves as an intermediate in the synthesis of Elacridar, highlighting its role in advancing cancer treatment .
Nuclear Medicine: Tumor Imaging Agents
The compound has been explored for its use in the synthesis and radiosynthesis of potential tumor imaging agents, such as [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide . These agents can be used in nuclear medicine to visualize tumors using imaging techniques.
Chemical Biology: Enamine Formation
In chemical biology, the compound is involved in reactions with acyl iso(thio)cyanates to yield 1,2-fused oxo compounds through enamine formation . This process is valuable for the study of biological systems and the development of new biochemical tools.
Analytical Chemistry: Mass Spectrometry
The compound’s behavior in mass spectrometry has been documented, where it exhibits a retro-Diels–Alder reaction, leading to fragmentation into 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . This information is crucial for analytical chemists who use mass spectrometry to identify and quantify compounds.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
属性
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3/i7D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOOLMGPMIHRFY-BSFGQKQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)N)C([2H])([2H])N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

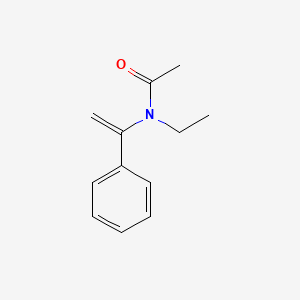
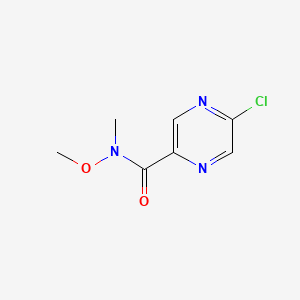
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![Benzenemethanamine, N-[[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-alpha-methyl-, (alphaR)-](/img/structure/B587172.png)
